molecular formula C17H18ClNOS B14508265 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide CAS No. 64548-58-9

2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide

Cat. No.: B14508265
CAS No.: 64548-58-9
M. Wt: 319.8 g/mol
InChI Key: RDVUFLCCXTUJHH-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide is an organic compound that features a benzylsulfanyl group, a chloro group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide typically involves a multi-step process. One common method starts with the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzyl mercaptan to introduce the benzylsulfanyl group. Finally, the resulting compound is treated with aniline to form the desired propanamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Benzylsulfonyl derivative.

    Reduction: 2-(Benzylsulfanyl)-2-methyl-N-phenylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group may also participate in electrophilic interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

64548-58-9

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

2-benzylsulfanyl-3-chloro-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C17H18ClNOS/c1-17(13-18,21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20)

InChI Key

RDVUFLCCXTUJHH-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C(=O)NC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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